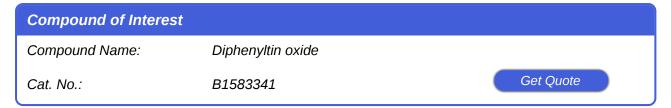


# An In-depth Technical Guide to the Health and Safety of Diphenyltin Oxide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for **diphenyltin oxide**, an organotin compound. The information presented is intended for professionals in research, scientific, and drug development fields to ensure safe handling and to be aware of the potential hazards associated with this chemical. All quantitative data is summarized in structured tables, and detailed experimental protocols for key toxicological endpoints are provided. Furthermore, this guide includes visualizations of experimental workflows and a proposed toxicological pathway.

## **Chemical and Physical Properties**

**Diphenyltin oxide** is a solid, white to off-white powder. It is an organotin compound with the chemical formula  $(C_{12}H_{10}OSn)n.[1]$ 



Property	Value	Reference
Molecular Formula	C12H10OSn	[1]
Molecular Weight	288.92 g/mol	[2][3]
Physical State	Solid, Powder	[1]
Color	White to off-white	[1]
Melting Point	320 °C (decomposes)	[2]
Solubility	Insoluble in water.	[4]
CAS Number	2273-51-0	[2][3]

## **Toxicological Information**

**Diphenyltin oxide** is classified as hazardous, with acute toxicity if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][5]

### **Acute Toxicity**

Studies have been conducted to determine the acute toxicity of **diphenyltin oxide** through oral, dermal, and inhalation routes of exposure.



Endpoint	Species	Guideline	Results	Classification
Acute Oral Toxicity	Rat	-	ATE: 100 mg/kg body weight	Category 3 (Toxic if swallowed)
Acute Dermal Toxicity	Rat	OECD 402	LD <sub>50</sub> > 2000 mg/kg body weight. No mortality or signs of systemic toxicity were observed.	Not Classified
Acute Inhalation Toxicity	Rat	OECD 403	LC <sub>50</sub> > 5.3 mg/L for a 4-hour exposure (aerosol dust). Clinical effects included irregular respiration and changes in posture.	Category 4 (Harmful if inhaled)

- Acute Dermal Toxicity (OECD 402): A single limit dose of 2000 mg/kg body weight of the
  undiluted test substance was applied to the clipped, intact skin of Wistar rats (5 males and 5
  females) under a semi-occlusive dressing for 24 hours. The animals were observed for 14
  days for mortality, clinical signs, and body weight changes. A gross necropsy was performed
  at the end of the observation period.
- Acute Inhalation Toxicity (OECD 403): Wistar rats (5 per sex) were exposed to an aerosol dust of the test substance at a concentration of 5.3 mg/L for 4 hours. The mass median aerodynamic diameter (MMAD) of the particles was 1.5 μm. Animals were observed for 14 days for mortality, clinical signs, and body weight changes. A necropsy was performed at the end of the study.[6]

## **Skin and Eye Irritation**



**Diphenyltin oxide** has been evaluated for its potential to cause skin and eye irritation.

Endpoint	Species	Guideline	Results	Classification
Skin Irritation	Rabbit	OECD 404	No erythema or edema was observed after a 4-hour semi-occlusive application. The Primary Irritation Index was 0.0.	Not an irritant (Conflicting with some SDS classifications)
Eye Irritation	Rabbit	OECD 405	Slight eye irritant. Erythema and discharge were observed at 1 hour, which subsided by 72 hours. No corneal opacity or iritis was noted.	Category 2A (Causes serious eye irritation)

- Skin Irritation (OECD 404 Draize Test): A 0.5 g sample of the test material was applied to a small area of intact skin on the back of three albino rabbits. The application site was covered with a semi-occlusive dressing for 4 hours. Skin reactions (erythema and edema) were scored at 1, 24, 48, and 72 hours after patch removal according to the Draize scoring system.[7][8][9][10][11]
- Eye Irritation (OECD 405 Draize Test): A 0.1 g sample of the test substance was instilled into the conjunctival sac of one eye of three albino rabbits. The other eye served as a control. The eyes were examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation and scored according to the Draize scale.[12][13][14][15]

## **Germ Cell Mutagenicity**



An Ames test was conducted to assess the mutagenic potential of diphenyltin oxide.

Endpoint	Test System	Guideline	Results	Classification
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains	OECD 471	No increase in revertant colonies was observed with or without metabolic activation.	Not mutagenic

Ames Test (OECD 471): The test was performed using various strains of Salmonella
typhimurium with and without an exogenous metabolic activation system (S9 mix). The test
substance was tested at a range of concentrations. The number of revertant colonies was
counted after incubation, and the results were compared to the solvent and positive controls.
 [6]

## Carcinogenicity, Reproductive Toxicity, and Other Toxicological Endpoints

Currently, there is no specific long-term carcinogenicity or reproductive toxicity data available for **diphenyltin oxide**. However, a bioassay of the related compound, triphenyltin hydroxide, in Fischer 344 rats and B6C3F1 mice showed no evidence of carcinogenicity.[16] Information on the reproductive toxicity of other organotin compounds suggests that this class of chemicals can have adverse effects on the reproductive system.[17]

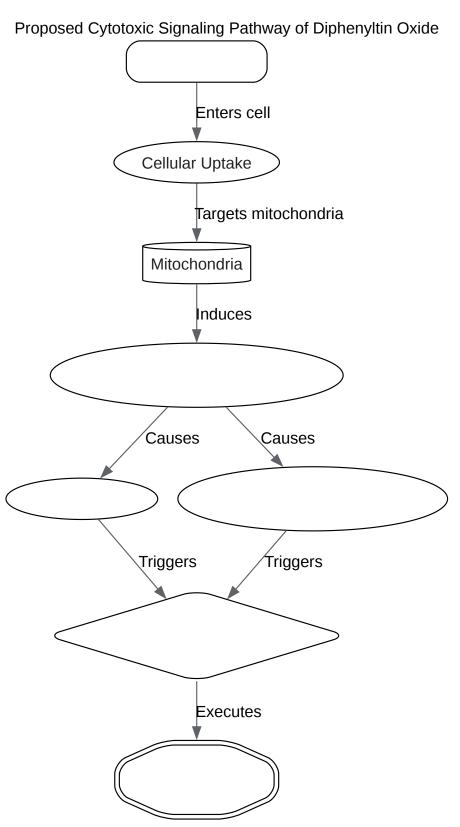
**Diphenyltin oxide** is not classified for germ cell mutagenicity, carcinogenicity, or reproductive toxicity based on the available data.[1] It is classified as causing specific target organ toxicity (single exposure) to the respiratory system.[1][5]

### **Proposed Toxicological Mechanism of Action**

While specific signaling pathway studies for **diphenyltin oxide** are limited, research on related phenyltin and other organotin compounds provides insights into a plausible mechanism of toxicity, particularly cytotoxicity and immunotoxicity. The proposed pathway involves the induction of apoptosis through the mitochondrial pathway, driven by oxidative stress.



## Diagram: Proposed Cytotoxic Signaling Pathway of Diphenyltin Oxide



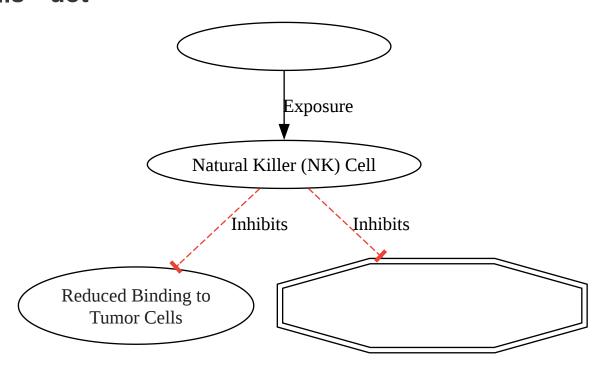


#### Click to download full resolution via product page

Caption: Proposed mechanism of **diphenyltin oxide**-induced cytotoxicity via mitochondrial dysfunction.

Studies on related organotins have shown that they can induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[18] This oxidative stress can damage cellular components, including DNA, and disrupt the mitochondrial membrane potential.[18] These events can trigger the activation of caspases, a family of proteases that play a central role in executing apoptosis, or programmed cell death.[19][20][21][22]

## Diagram: Immunotoxic Effect on Natural Killer (NK) Cells```dot



Click to download full resolution via product page

Caption: A workflow outlining the necessary steps for safely handling **diphenyltin oxide**.

• Engineering Controls: Handle in an enclosing hood with exhaust ventilation to minimize exposure. [1]\* Personal Protective Equipment (PPE):

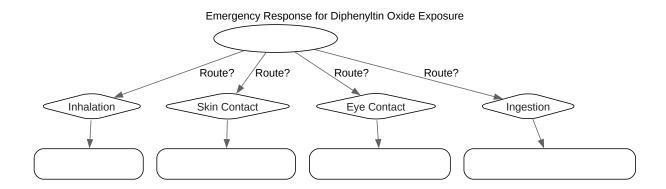


Eye/Face Protection: Wear chemical safety goggles. Contact lenses should not be worn.
 [1] \* Skin Protection: Wear protective gloves (neoprene or nitrile rubber) and a lab coat or other suitable protective clothing. [1] \* Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified dust and mist respirator. [1]\* Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [1]\* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as bases and reducing agents. [1]

## **Emergency Procedures**

In case of exposure or accident, immediate action is crucial.

### **Diagram: Emergency Response Decision Tree**



Click to download full resolution via product page

Caption: A decision tree for appropriate first aid measures following exposure to **diphenyltin oxide**.

Inhalation: Remove the victim to fresh air and keep them at rest. Seek medical advice if you feel unwell. [1]\* Skin Contact: Wash the affected area with plenty of soap and water. Get medical advice/attention. [1]\* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing



and get medical attention. [1]\* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician immediately. [1]\* Fire: Use water spray, foam, carbon dioxide, or dry chemical to extinguish. Irritating fumes and organic acid vapors may be produced in a fire. [1] This guide is intended to provide essential health and safety information for **diphenyltin oxide**. It is crucial to always consult the most current Safety Data Sheet (SDS) before handling any chemical and to follow all institutional and regulatory guidelines for chemical safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. gelest.com [gelest.com]
- 2. Diphenyltin(IV) oxide 97 2273-51-0 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. Draize test Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. ecetoc.org [ecetoc.org]
- 11. criver.com [criver.com]
- 12. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data PMC [pmc.ncbi.nlm.nih.gov]
- 13. ecetoc.org [ecetoc.org]
- 14. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods PMC [pmc.ncbi.nlm.nih.gov]







- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Bioassay of triphenyltin hydroxide for possible carcinogenicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two-generation reproductive toxicity study of tributyltin chloride in male rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of caspases by nitric oxide PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Huntingtin inhibits caspase-3 activation PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nitric oxide induces apoptosis in renal tubular epithelial cells through activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Health and Safety of Diphenyltin Oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583341#health-and-safety-information-for-diphenyltin-oxide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com